molecular formula C16H24N2O3S B2366522 2,2-Dimethyl-1-(4-tosylpiperazin-1-yl)propan-1-one CAS No. 3347-07-7

2,2-Dimethyl-1-(4-tosylpiperazin-1-yl)propan-1-one

Cat. No.: B2366522
CAS No.: 3347-07-7
M. Wt: 324.44
InChI Key: STTOFGZJTMFZCE-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(4-tosylpiperazin-1-yl)propan-1-one is a chemical compound with a complex structure that includes a piperazine ring substituted with a tosyl group and a dimethylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(4-tosylpiperazin-1-yl)propan-1-one typically involves the reaction of 4-tosylpiperazine with 2,2-dimethylpropanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(4-tosylpiperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the tosyl group under basic conditions.

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethyl-1-(4-tosylpiperazin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(4-tosylpiperazin-1-yl)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1-(4-phenylpiperazin-1-yl)propan-1-one
  • 2,2-Dimethyl-1-(4-methylpiperazin-1-yl)propan-1-one
  • 2,2-Dimethyl-1-(4-ethylpiperazin-1-yl)propan-1-one

Uniqueness

2,2-Dimethyl-1-(4-tosylpiperazin-1-yl)propan-1-one is unique due to the presence of the tosyl group, which can significantly influence its chemical reactivity and biological activity. The tosyl group can act as a leaving group in substitution reactions, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2,2-dimethyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-13-5-7-14(8-6-13)22(20,21)18-11-9-17(10-12-18)15(19)16(2,3)4/h5-8H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTOFGZJTMFZCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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